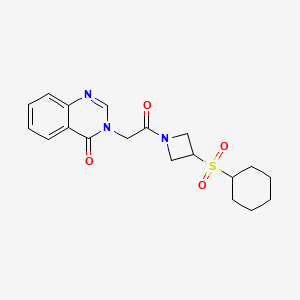![molecular formula C26H21ClN4O6 B2575287 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione CAS No. 899922-15-7](/img/no-structure.png)
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a useful research compound. Its molecular formula is C26H21ClN4O6 and its molecular weight is 520.93. The purity is usually 95%.
BenchChem offers high-quality 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated that derivatives of quinazoline and pyrimidine exhibit promising antibacterial and antifungal activities. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have been synthesized and shown to possess significant antimicrobial properties against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).
Anticancer and Sensing Applications
Quinazoline derivatives have also been explored for their anticancer properties. Additionally, compounds based on pyrimido[4,5-g]quinazoline have been used as building blocks for π-conjugated polymer semiconductors, showing high sensitivity to acids and excellent performance in organic thin-film transistors (OTFTs), suggesting potential applications in biosensing and chemosensors (Jesse Quinn et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde", "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione", "Suitable base", "Catalyst", "Solvents" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst to yield the intermediate.", "Step 2: Reduction of the intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.", "Step 3: Protection of the alcohol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) to yield the protected alcohol.", "Step 4: Oxidation of the protected alcohol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the corresponding aldehyde.", "Step 5: Condensation of the aldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst to yield the final product." ] } | |
CAS RN |
899922-15-7 |
Product Name |
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Molecular Formula |
C26H21ClN4O6 |
Molecular Weight |
520.93 |
IUPAC Name |
1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H21ClN4O6/c1-35-20-11-17(12-21(36-2)24(20)37-3)31-25(33)18-6-4-5-7-19(18)29(26(31)34)14-16-10-23(32)30-13-15(27)8-9-22(30)28-16/h4-13H,14H2,1-3H3 |
InChI Key |
CDZLCRDGOLPULJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2575211.png)
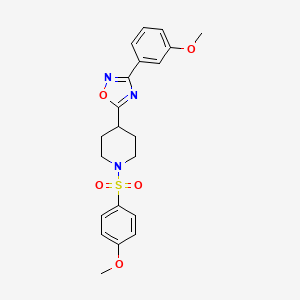
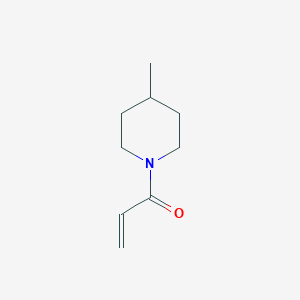
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)
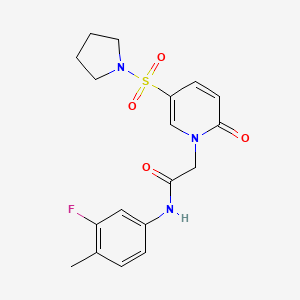
![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)
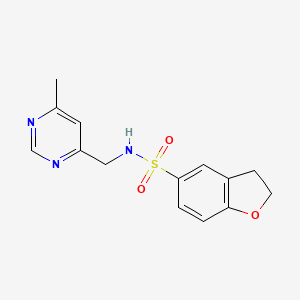

![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
